Caffeoylputrescine

Übersicht

Beschreibung

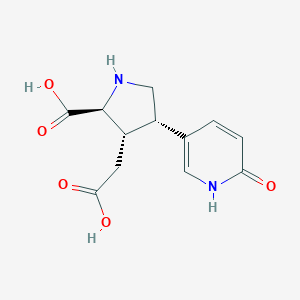

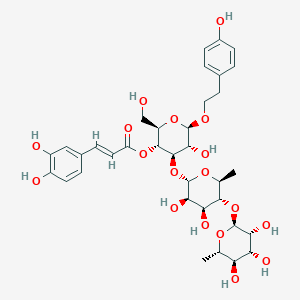

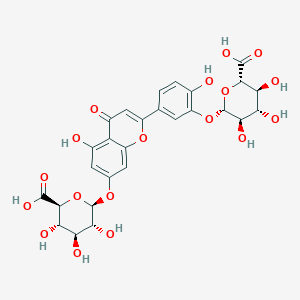

Caffeoylputrescine (CP) is a hydroxycinnamic acid amide found in various plant species, including Nicotiana tabacum. It is one of the compounds isolated from callus tissue cultures of tobacco and has been identified as a conjugate of caffeoyl-CoA and putrescine . CP has been studied for its role in plant growth and development, particularly in relation to callus formation and floral bud development . Despite earlier hypotheses suggesting a role in triggering growth and differentiation, recent studies indicate that CP likely increases in response to auxin and cytokinin in the media rather than directly influencing growth processes .

Synthesis Analysis

The biosynthesis of CP in Nicotiana tabacum involves the enzyme caffeoyl-CoA putrescine N-caffeoyl transferase, which catalyzes the formation of CP from caffeoyl-CoA and putrescine . This enzyme is soluble and has a molecular weight of approximately 48,000. It is not specific to putrescine, as it can also conjugate other diamines such as cadaverine, agmatine, and spermidine to caffeoyl-CoA . The biosynthetic pathway is further supported by the presence of hydroxycinnamoyl-CoA:putrescine hydroxycinnamoyltransferase (PHT) in tobacco cell cultures, which shows specificity for aliphatic diamines and caffeoyl-CoA as acyl donors .

Molecular Structure Analysis

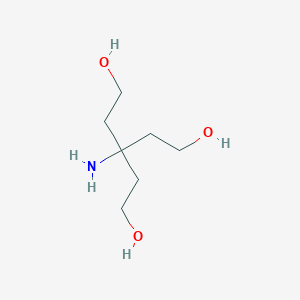

CP's structure was confirmed through hydrolysis, color reactions, and comparison of infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectra with those of synthetic compounds . The molecular structure consists of a putrescine backbone with a caffeoyl group attached, forming an amide linkage.

Chemical Reactions Analysis

The chemical reactions involving CP primarily include its biosynthesis and potential catabolism within the plant. CP is synthesized through the action of transferase enzymes, as mentioned earlier . The catabolism or further modification of CP in plants may involve hydrolysis or conjugation with other molecules, although specific pathways have not been detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of CP, such as solubility, melting point, and reactivity, are not explicitly detailed in the provided papers. However, the enzyme-mediated synthesis suggests that CP is likely soluble in aqueous environments within the plant, given the enzymatic activity occurs in vivo . The stability of the enzyme PCT in vitro suggests that CP may also be stable under certain conditions, such as in Tris buffer containing ascorbic acid .

Wissenschaftliche Forschungsanwendungen

Identification and Extraction

- Caffeoylputrescine was identified in Iochroma cyaneum, along with other hydroxycinnamic acid amides, through spectral data and hydrolysis (Sattar et al., 1990).

Role in Plant Growth and Development

- Research indicated that caffeoylputrescine is not directly involved in growth and floral bud formation in stem explants from Nicotiana tabacum, contradicting earlier hypotheses (Wyss-Benz et al., 1990).

- It has been isolated from callus tissue culture of Nicotiana tabacum, hinting at its presence in plant tissue cultures (Mizukasi et al., 1971).

Biosynthesis and Enzymatic Activities

- Caffeoylputrescine is synthesized from caffeoyl-CoA and putrescine in Nicotiana tabacum, with the enzyme caffeoyl-CoA putrescine N-caffeoyl transferase playing a crucial role in its formation (Negrel, 1989).

- Immobilized tobacco cells showed that the biotransformation of phenylalanine to caffeoylputrescine and other hydroxycinnamoyl conjugates can be affected by permeabilization, revealing insights into secondary metabolite production (Berlin et al., 1989).

Distribution in Plant Organs

- The distribution of caffeoylputrescine varies in different organs of Solanaceous species, suggesting specific roles in different plant parts (Leubner‐Metzger & Amrhein, 1993).

Interaction with Plant Hormones and Stress Response

- A study on Nicotiana attenuata revealed that MYB8, a key transcription factor, controls the accumulation of caffeoylputrescine and other phenolamides in response to herbivore attack, highlighting its role in plant defense mechanisms (Onkokesung et al., 2011).

Pharmacological and Biological Activities

- Caffeoylputrescine has been identified in Scopolia tangutica roots, along with other hydroxycinnamic acid amides, and its potential pharmacological properties were highlighted (Long et al., 2014).

Metabolism and Cellular Effects

- Studies on tobacco cell cultures have explored the effects of environmental factors and metabolic pathways on the production of caffeoylputrescine (Matsuda et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZNZCYTXQYEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331448 | |

| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29554-26-5 | |

| Record name | Caffeoylputrescine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29554-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid](/img/structure/B150307.png)